molecular formula C16H20N2O2 B1392943 Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate CAS No. 1208220-88-5

Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate

Cat. No. B1392943
M. Wt: 272.34 g/mol
InChI Key: JHCYDAZKJXDNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate is a chemical compound. It is a derivative of pethidine, which is a precursor to the opioid analgesic drug . It is not known to have any analgesic activity in its own right .

Scientific Research Applications

Synthetic Routes and Industrial Production

Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate has been identified as a crucial intermediate in the synthesis of various compounds. Mi (2015) highlighted its role in the synthesis of Vandetanib, a pharmaceutical compound, emphasizing the compound's significance in enhancing yield and commercial value during the manufacturing process (Mi, 2015).

Biomarkers for Investigating Tobacco and Cancer

Hecht (2002) discussed the importance of measuring human urinary carcinogen metabolites, including those related to Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate, for obtaining crucial information about tobacco and cancer. This research underscores the relevance of such compounds in medical diagnostics and public health (Hecht, 2002).

Understanding Ethylene's Role in Plants

Blankenship and Dole (2003) and Watkins (2006) highlighted the significance of compounds structurally related to Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate in inhibiting ethylene action in plants. This research is pivotal in understanding plant biology and in agricultural practices to extend the shelf life of fruits and vegetables (Blankenship & Dole, 2003); (Watkins, 2006).

Role in Pharmacophoric Groups

Sikazwe et al. (2009) explored the role of Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate in pharmacophoric groups, particularly its contribution to the potency and selectivity of agents at D2-like receptors. This highlights its relevance in developing therapeutic agents (Sikazwe et al., 2009).

properties

IUPAC Name

ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-20-16(19)14-8-10-18(11-9-14)15(12-17)13-6-4-3-5-7-13/h3-7,14-15H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCYDAZKJXDNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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